N-(3,5-Dichlorophenyl)formamide

Übersicht

Beschreibung

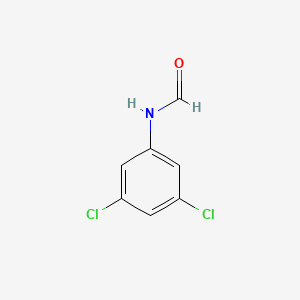

N-(3,5-Dichlorophenyl)formamide is a chemical compound characterized by the presence of a dichlorophenyl group attached to a formamide moiety

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of 3,5-dichlorophenylamine with formic acid or its derivatives under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Chlorinated phenols and carboxylic acids.

Reduction: Amines and amides.

Substitution: Alkylated and aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(3,5-Dichlorophenyl)formamide (CHClNO) features a formamide group attached to a dichlorophenyl ring. This structure contributes to its chemical reactivity and stability, making it suitable for diverse applications.

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic compounds. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to yield carboxylic acids or amides.

- Reduction : The formamide group can be reduced to an amine.

- Substitution Reactions : Reacts with halogens and other substituents under acidic or basic conditions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Example | Conditions |

|---|---|---|

| Oxidation | 3,5-Dichlorobenzoic acid | Potassium permanganate |

| Reduction | 3,5-Dichloroaniline | Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Acidic or basic conditions |

Biology

This compound has been explored for its biological activities. It is utilized in studies related to enzyme inhibition and protein interactions. The compound's ability to form hydrogen bonds with proteins enhances its potential as an inhibitor in biochemical pathways.

Case Study : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, thereby providing insights into drug design and development.

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

- Potential Therapeutic Uses : Studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Analgesic | Pain relief through modulation of pain pathways |

Industry

In industrial applications, this compound is used in the formulation of agrochemicals and specialty chemicals. Its stability and reactivity make it an essential component in the synthesis of pesticides and herbicides.

Wirkmechanismus

The mechanism by which N-(3,5-Dichlorophenyl)formamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(3,5-Dichlorophenyl)butanamide

N-(3,5-Dichlorophenyl)acetamide

N-(3,5-Dichlorophenyl)benzamide

Uniqueness: N-(3,5-Dichlorophenyl)formamide is unique in its formamide group, which imparts different chemical reactivity and biological activity compared to its analogs. This difference can be leveraged in various applications, making it a valuable compound in scientific research and industry.

Biologische Aktivität

N-(3,5-Dichlorophenyl)formamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article synthesizes information regarding its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group attached to a formamide moiety. Its chemical formula is . The dichlorophenyl substituent is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing the 3,5-dichlorophenyl moiety. For instance, derivatives of this compound have demonstrated significant antibacterial and antifungal activities. A study reported that modifications at the C-4 position of imidazolidinone derivatives influenced their efficacy against Gram-positive and Gram-negative bacteria. The presence of the 3,5-dichlorophenyl group was crucial for enhancing activity against various strains .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 25 µg/mL |

| 2 | Escherichia coli | 50 µg/mL |

| 3 | Candida albicans | 30 µg/mL |

Cytotoxicity

This compound and its derivatives have also been evaluated for cytotoxic effects on cancer cell lines. One study highlighted that compounds with electron-withdrawing groups exhibited higher cytotoxicity against MDA-MB-231 breast cancer cells, with an IC50 value of approximately 27.6 µM for the most active compound . The structure-activity relationship indicated that the presence of the dichlorophenyl moiety significantly contributes to the observed cytotoxicity.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Division : Some studies suggest that these compounds may block cell division pathways, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : Compounds in this class have been shown to modulate ROS levels in cells, which can affect cell survival and proliferation .

- Antibacterial Mechanisms : The antibacterial activity is often attributed to interference with bacterial cell wall synthesis or function .

Case Studies

-

Antibacterial Evaluation :

A series of this compound derivatives were synthesized and tested against various bacterial strains. The results indicated that structural modifications could enhance antibacterial potency significantly. -

Cytotoxic Studies :

A comparative study on different derivatives revealed that those with additional functional groups at specific positions exhibited enhanced cytotoxicity against tumor cell lines compared to the parent compound.

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMXXUKNTRPASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212667 | |

| Record name | Formanilide, 3',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-48-6 | |

| Record name | 3',5'-Dichloroformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50862 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formanilide, 3',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-DICHLOROFORMANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ1O3HD1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.